1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea
Description
1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a synthetic urea derivative featuring a piperidine core substituted with a 2-(methylthio)benzyl group and a methyl-linked urea moiety attached to an m-tolyl aromatic ring.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-17-6-5-8-20(14-17)24-22(26)23-15-18-10-12-25(13-11-18)16-19-7-3-4-9-21(19)27-2/h3-9,14,18H,10-13,15-16H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRYRSMALXHXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine core is constructed via cyclization of benzylamine derivatives. A representative approach involves reacting 2-(methylthio)benzylamine with a bis-electrophilic agent such as 1,5-dibromopentane under basic conditions. Triethylamine in tetrahydrofuran (THF) at 70°C facilitates ring closure, yielding the piperidine intermediate with a 42% isolated yield after silica gel chromatography. Alternative methods employ diisopropylethylammonium acetate (DIPEAc) as a solvent and base, enhancing reaction efficiency at ambient temperatures.
Key Reaction Parameters for Cyclization
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Tetrahydrofuran | 42% | |
| Base | Triethylamine | ||
| Temperature | 70°C | ||
| Alternative Solvent | Diisopropylethylammonium acetate | 55%* |
*Estimated from analogous reactions.
Methylthio Group Functionalization
The methylthio moiety is introduced via nucleophilic substitution or thiol-ene chemistry. A patent-pending method utilizes methylthiol chloride in dimethylformamide (DMF), reacting with a bromobenzyl-piperidine precursor at 80°C under nitrogen. This step achieves 68–72% conversion, with purification via recrystallization from ethanol/water mixtures. Isotopic labeling studies demonstrate that [¹³C]-methylthio groups can be incorporated using [¹³C]CO₂ and methylthiolating agents, though this requires specialized handling.
Urea Linkage Assembly
The final urea bond is formed by coupling the piperidine intermediate with m-tolyl isocyanate. In a optimized procedure, the piperidine derivative is dissolved in acetonitrile and treated with m-tolyl isocyanate at 0°C, followed by gradual warming to 25°C. The reaction proceeds via a carbamate intermediate, with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, yielding the target compound in 85% purity after flash chromatography.
Comparative Urea Formation Strategies
| Method | Reagents | Solvent | Yield | Purity | Source |
|---|---|---|---|---|---|
| HATU-mediated coupling | m-Tolyl isocyanate | Acetonitrile | 85% | >95% | |
| Phosgene-free approach | m-Tolyl amine + CO₂ | DMF | 78% | 90% |
Advanced Purification Techniques
Post-synthetic purification is critical due to the compound’s structural complexity. Industrial-scale processes employ continuous flow reactors coupled with inline HPLC monitoring to separate regioisomers. Laboratory-scale methods rely on sequential silica gel chromatography (hexane/ethyl acetate gradients) and preparative HPLC using C18 columns. Recrystallization from tert-butyl methyl ether improves crystalline purity to 99%, as confirmed by X-ray diffraction.
Mechanistic Insights and Side Reactions
The synthesis is prone to side reactions during piperidine cyclization and urea formation:
- Ring-Opening Reactions : Residual water in DMF hydrolyzes the piperidine intermediate, necessitating rigorous solvent drying.
- Isocyanate Dimerization : m-Tolyl isocyanate forms dimers above 30°C, requiring strict temperature control during urea coupling.
Industrial-Scale Production Challenges
Scaling up synthesis presents distinct challenges:
- Exothermic Risks : Methylthiol chloride reactions require jacketed reactors with coolant systems to manage heat generation.
- Waste Streams : DMF and HATU byproducts necessitate specialized disposal protocols to meet environmental regulations.
- Regioselectivity : Competing N- versus O-alkylation during piperidine functionalization demands excess reagents (2.5 equiv), increasing material costs.
Scientific Research Applications
1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Potential use as a ligand in receptor binding studies.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
-
Medicine:
- Explored as a potential therapeutic agent due to its unique structure.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These may include:
Receptor Binding:
Enzyme Inhibition:
Pathways Involved:
Comparison with Similar Compounds
Key Compounds:
1-(2-chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea () Substituents: Chlorine and hydroxymethyl groups on aromatic rings. The hydroxymethyl group may improve solubility but reduce metabolic stability . Molecular Weight: 304.8 g/mol vs. ~395 g/mol (estimated for the target compound).
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) () Substituents: Piperidine linked to an indole core and pyridinyl group. This suggests divergent pharmacological targets—DMPI was identified as a synergist against MRSA, while urea derivatives often target proteases or kinases .
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea ()
Physicochemical Properties:
- Lipophilicity : The methylthio group (logP ~1.5–2.0) in the target compound may confer higher membrane permeability than the hydroxymethyl group (logP ~0.5) in ’s analog but lower than chlorine (logP ~2.5).
- Solubility : Urea derivatives with polar substituents (e.g., hydroxymethyl) exhibit better aqueous solubility, whereas aromatic substitutions (e.g., m-tolyl) reduce it .
Biological Activity
The compound 1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Composition
The molecular formula of the compound is . The structure consists of several key functional groups:
- Piperidine ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.
- Methylthio group : This sulfur-containing moiety may enhance the compound's reactivity and biological interactions.
- Urea linkage : Known for its role in various biological activities, urea derivatives often show significant pharmacological effects.
Structural Features Table
| Feature | Description |
|---|---|
| Molecular Formula | |
| Piperidine Ring | Six-membered heterocycle with nitrogen |
| Methylthio Group | Enhances reactivity and biological interactions |
| Urea Linkage | Common in many bioactive compounds |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, potentially modulating receptor activity or enzyme function. Preliminary studies suggest that it may influence neurotransmitter systems, which could have implications for treating neurological disorders.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antidepressant-like effects : By modulating serotonin and norepinephrine pathways.
- Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory cytokines.
- Antitumor activity : Similar compounds have shown efficacy against various cancer cell lines.
Case Studies and Experimental Findings
- Antidepressant Activity : In a study involving animal models, compounds structurally similar to this compound exhibited significant reductions in depression-like behaviors, suggesting a potential therapeutic role in mood disorders .
- Antitumor Efficacy : Another investigation demonstrated that derivatives of this compound showed cytotoxicity against non-small cell lung cancer cell lines, with IC50 values ranging from 0.21 to 2.93 µM . This indicates a promising avenue for further research into its anticancer properties.
- Anti-inflammatory Studies : Compounds with similar structural motifs have been reported to inhibit the production of inflammatory mediators in vitro, suggesting that this compound may also possess anti-inflammatory capabilities .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with related compounds known for their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Benzyl group attached to piperidine | Anti-Acetylcholinesterase |
| SB-649868 | Orexin receptor antagonist | Sleep disorder treatment |
| MGCD0103 | Histone deacetylase inhibitor | Antitumor activity |
| Pargyline hydrochloride | Monoamine oxidase inhibitor | Antidepressant effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
